Ethyl 3,5-dihydroxybenzoate hemihydrate
Ethyl 3,5-dihydroxybenzoate hemihydrate
Brand Name:
Vulcanchem
CAS No.:
4142-98-7
VCID:
VC0009963
InChI:
InChI=1S/2C9H10O4.H2O/c2*1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h2*3-5,10-11H,2H2,1H3;1H2
SMILES:
CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O
Molecular Formula:
C18H22O9
Molecular Weight:
382.4 g/mol
Ethyl 3,5-dihydroxybenzoate hemihydrate
CAS No.: 4142-98-7
Main Products
VCID: VC0009963
Molecular Formula: C18H22O9
Molecular Weight: 382.4 g/mol
CAS No. | 4142-98-7 |
---|---|
Product Name | Ethyl 3,5-dihydroxybenzoate hemihydrate |
Molecular Formula | C18H22O9 |
Molecular Weight | 382.4 g/mol |
IUPAC Name | ethyl 3,5-dihydroxybenzoate;hydrate |
Standard InChI | InChI=1S/2C9H10O4.H2O/c2*1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h2*3-5,10-11H,2H2,1H3;1H2 |
Standard InChIKey | APHYVLPIZUVDTK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O |
Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O |
Synonyms | RARECHEM AL BI 0252;3,5-dihydroxybenzoicacidethylesterhemihydrate;alpha-resorcylicacid,ethylester,hemihydrate;benzoicacid,3,5-dihydroxy-,ethylester,hemihydrate;ethyl3,5-dihydroxybenzoatehemihydrate;ETHYL 3,5-DIHYDROXYBENZOATE;3,5-dihydroxybenzoic aci |
Reference | 1: Dong LM, Jia XC, Luo QW, Zhang Q, Luo B, Liu WB, Zhang X, Xu QL, Tan JW. Phenolics from Mikania micrantha and Their Antioxidant Activity. Molecules. 2017 Jul 8;22(7). pii: E1140. doi: 10.3390/molecules22071140. PubMed PMID: 28698451. 2: Kwon BJ, Lee MH, Koo MA, Kim MS, Seon GM, Han JJ, Park JC. Ethyl-2, 5-dihydroxybenzoate displays dual activity by promoting osteoblast differentiation and inhibiting osteoclast differentiation. Biochem Biophys Res Commun. 2016 Mar 11;471(3):335-41. doi: 10.1016/j.bbrc.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869515. 3: Concepción RL, Froylán IV, Herminia I PM, Norberto MA, Héctor J SZ, Yeniel GC. In vitro assessment of the acaricidal activity of computer-selected analogues of carvacrol and salicylic acid on Rhipicephalus (Boophilus) microplus. Exp Appl Acarol. 2013 Oct;61(2):251-7. doi: 10.1007/s10493-013-9688-4. Epub 2013 Apr 1. PubMed PMID: 23543288. 4: Hopper DJ, Chapman PJ. Gentisic acid and its 3- and 4-methyl-substituted homologoues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochem J. 1971 Mar;122(1):19-28. PubMed PMID: 4330964; PubMed Central PMCID: PMC1176683. |
PubChem Compound | 20097 |
Last Modified | Nov 11 2021 |
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